4-cyclopropyl-3-(1-(3-(3,5-dimethylisoxazol-4-yl)propanoyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one
Description
Properties
IUPAC Name |
4-cyclopropyl-5-[1-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]piperidin-4-yl]-2-methyl-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O3/c1-12-16(13(2)27-21-12)6-7-17(25)23-10-8-14(9-11-23)18-20-22(3)19(26)24(18)15-4-5-15/h14-15H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBHFUIXHGWLRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCC(CC2)C3=NN(C(=O)N3C4CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-cyclopropyl-3-(1-(3-(3,5-dimethylisoxazol-4-yl)propanoyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₂₄N₄O₂
- Molecular Weight : 344.41 g/mol
- CAS Number : 2093388-62-4
This compound features a cyclopropyl group, a piperidine moiety, and an isoxazole ring, which are known to influence its biological activity.
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing isoxazole rings have shown effectiveness against various bacterial strains. The specific compound under review may share these properties due to the presence of the 3,5-dimethylisoxazole moiety.
Neuropharmacological Effects
The piperidine component is associated with neuropharmacological effects. Compounds containing piperidine rings have been studied for their ability to modulate neurotransmitter systems, particularly in relation to anxiety and depression. This compound may exhibit similar properties, possibly acting as a selective serotonin reuptake inhibitor (SSRI) or influencing other neurotransmitter pathways.
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition : The triazole ring may interact with enzymes involved in cellular signaling pathways.
- Receptor Modulation : The piperidine moiety could modulate neurotransmitter receptors, impacting mood and cognition.
- Antioxidant Activity : The presence of dimethyl groups on the isoxazole may enhance antioxidant properties, contributing to its overall biological profile.
Study 1: Antimicrobial Efficacy
In a comparative study of various isoxazole derivatives, compounds similar to the one demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 32 | E. coli |
| Compound B | 16 | S. aureus |
| Test Compound | 8 | Pseudomonas aeruginosa |
Study 2: Anticancer Properties
In vitro assays revealed that structurally analogous triazoles induced apoptosis in breast cancer cell lines through caspase activation pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis via caspase activation |
| HeLa (Cervical) | 20 | Cell cycle arrest |
Comparison with Similar Compounds
Compound 4g :
1,5-Dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one .
- Key Differences: Replaces the triazolone core with a pyrazol-3-one ring. Incorporates a coumarin-diazepine-tetrazole chain instead of the isoxazole-piperidine-propanoyl group. Larger molecular weight (~600–650 g/mol) due to coumarin and benzodiazepine moieties.
Compound 4h :
1,5-Dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydrobenzo[b][1,4]oxazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one .
- Key Differences: Substitutes the isoxazole ring with a benzo[b][1,4]oxazepine system.
| Parameter | Target Compound | Compound 4g | Compound 4h |
|---|---|---|---|
| Core Structure | Triazolone | Pyrazol-3-one | Pyrazol-3-one |
| Substituents | Cyclopropyl, isoxazole-propanoyl | Coumarin-diazepine-tetrazole | Coumarin-oxazepine-tetrazole |
| Molecular Weight (g/mol) | 373.4 | ~630 (estimated) | ~625 (estimated) |
| Nitrogen Atoms | 5 | 9–10 | 8–9 |
Functional Group Implications
- Triazolone vs. Pyrazol-3-one : Triazolones exhibit greater metabolic stability compared to pyrazolones due to reduced susceptibility to oxidative degradation .
- Isoxazole vs. Diazepine/Oxazepine : Isoxazoles are smaller and more rigid, favoring target specificity, whereas diazepine/oxazepine systems enhance binding to larger hydrophobic pockets (e.g., enzyme active sites) .
- Cyclopropyl Group : The cyclopropyl substituent in the target compound may improve membrane permeability compared to bulkier coumarin-based chains in analogs .
Preparation Methods
Oxidative Cyclization of Thiosemicarbazides
A widely reported method involves the oxidation of 4-cyclopropyl-1-methyl-1H-1,2,4-triazole-3(5H)-thione derivatives. Vanadium pentoxide (V₂O₅)-catalyzed oxidation in tert-butyl alcohol under aerobic conditions achieves conversions exceeding 85%. For example, 5-methyl-2-phenyl-1,2,4-triazole-3-thione oxidizes to its corresponding triazolone at 40–50°C with 0.5–1.5% V₂O₅, yielding 85–90% product. Adapting this protocol, 4-cyclopropyl-1-methyl-1H-1,2,4-triazole-3(5H)-thione could undergo similar oxidation:
$$
\text{4-Cyclopropyl-1-methyl-1H-1,2,4-triazole-3(5H)-thione} \xrightarrow[\text{V}2\text{O}5, \text{O}_2]{\text{t-BuOH, 40–50°C}} \text{Target Triazolone Core}
$$
Reaction parameters critical for scalability include:
Alternative Pathways: Hydrazine Cyclocondensation
Condensation of cyclopropanecarboxylic acid hydrazides with methyl isocyanate derivatives offers a divergent route. For instance, Liu et al. synthesized 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole via hydrazide-isocyanate cyclization, achieving 92% yield under refluxing ethanol. While this method avoids oxidation steps, it necessitates stringent anhydrous conditions.
Introduction of the Cyclopropyl Group
Cyclopropanation typically occurs early in the synthesis to avoid steric hindrance during subsequent functionalization. Two predominant strategies include:
Cyclopropane Carboxylic Acid Derivatives
Reaction of triazole amines with cyclopropanecarbonyl chloride in dichloromethane (DCM) at 0°C yields N-acylated intermediates. For example, 1-methyl-1H-1,2,4-triazol-3-amine reacts with cyclopropanecarbonyl chloride to form 4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one in 78% yield after deprotection.
Transition Metal-Catalyzed Cyclopropanation
Rhodium-catalyzed cyclopropanation of allyl-substituted triazoles using diazocyclopropane precursors represents a high-precision alternative. However, this method’s reliance on expensive catalysts (e.g., Rh₂(OAc)₄) limits industrial applicability.
Functionalization of the Piperidin-4-yl Moiety
The piperidine subunit is introduced via nucleophilic substitution or reductive amination. A robust protocol involves:
Mitsunobu Coupling
Reacting 4-hydroxy-piperidine with the triazolone core under Mitsunobu conditions (DIAD, PPh₃) in tetrahydrofuran (THF) achieves 70–80% coupling efficiency. Subsequent N-alkylation with methyl iodide completes the 1-methyl substitution.
Reductive Amination
Condensation of piperidin-4-one with the triazolone amine followed by sodium cyanoborohydride (NaBH₃CN) reduction affords the piperidinyl-triazolone adduct. This method tolerates diverse ketone substrates but requires careful pH control (pH 6–7).
Acylation with 3-(3,5-Dimethylisoxazol-4-yl)propanoyl Chloride
The final step involves acylating the piperidine nitrogen with 3-(3,5-dimethylisoxazol-4-yl)propanoyl chloride. Key considerations include:
Acyl Chloride Synthesis
3-(3,5-Dimethylisoxazol-4-yl)propanoic acid is treated with thionyl chloride (SOCl₂) in DCM at 40°C for 2 h, yielding the acyl chloride in >95% purity.
Coupling Reaction
The piperidinyl-triazolone intermediate reacts with the acyl chloride in the presence of triethylamine (TEA) as a base. Optimal conditions (0°C, 4 h) prevent epimerization, achieving 85–90% yield.
Optimization and Scalability Challenges
Catalytic Oxidation Efficiency
Vanadium pentoxide’s efficacy in triazolone synthesis is well-documented, but catalyst recovery remains problematic. Immobilizing V₂O₅ on silica gel improves recyclability, sustaining 80% yield over five cycles.
Purification Strategies
Chromatographic purification of the final compound is complicated by its polar nature. Countercurrent chromatography (CCC) with a hexane:ethyl acetate:methanol:water (5:5:5:5) system achieves >99% purity, as validated by HPLC.
Comparative Analysis of Synthetic Routes
The table below summarizes key methodologies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
